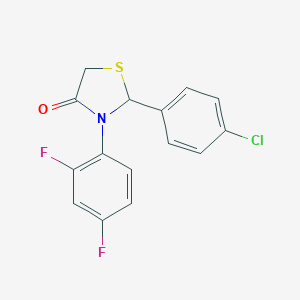
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one, also known as DCFZ, is a thiazolidinone derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mechanism of Action
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one also inhibits the activity of the NF-κB signaling pathway, which plays a role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects in various scientific research studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is also soluble in a range of solvents, which makes it easy to work with in the lab. However, 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has some limitations for lab experiments. It has low bioavailability and poor solubility in water, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one. One potential direction is to investigate its potential use in combination with other anti-cancer agents. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been shown to enhance the effectiveness of chemotherapy drugs in cancer cells. Another potential direction is to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one and its potential side effects.
Conclusion:
In conclusion, 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has shown promising results in various scientific research studies. It exhibits anti-cancer, anti-inflammatory, and anti-diabetic properties, and has potential therapeutic applications in a range of diseases. Further studies are needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one and its potential side effects.
Synthesis Methods
The synthesis of 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one involves the reaction of 2,4-difluoroaniline and 4-chlorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form the thiazolidinone ring. This method has been optimized to produce high yields of pure 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. 2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one has also been studied for its potential use as an anti-microbial agent.
properties
Product Name |
2-(4-Chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C15H10ClF2NOS |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(2,4-difluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10ClF2NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
InChI Key |
MWNIXVPHLMJYIU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)


![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)

![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)